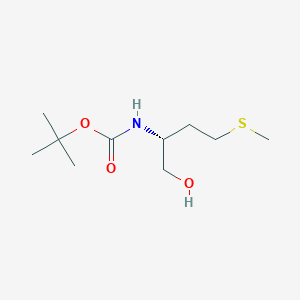

Boc-D-methioninol

Overview

Description

Mechanism of Action

Target of Action

Boc-D-methioninol, also known as tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate , is a complex compoundD-methionine, a related compound, has been found to interact with methionine aminopeptidase 2 and transcriptional regulator, hth_3 family .

Mode of Action

It’s worth noting that the boc group in this compound is a protective group used in peptide synthesis . This suggests that this compound may be involved in peptide-related processes.

Biochemical Pathways

D-methionine, a related compound, is known to play a role in various biochemical pathways, including protein synthesis and the formation of s-adenosylmethionine (same), l-homocysteine, l-cysteine, taurine, and sulfate .

Result of Action

It’s worth noting that the actions of related compounds, such as d-methionine, can have various effects, including inhibiting apoptosis in certain cellular structures .

Preparation Methods

Boc-D-methioninol can be synthesized through various methods. One common synthetic route involves the reaction of D-methioninol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the Boc group . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

Boc-D-methioninol undergoes several types of chemical reactions, including:

Oxidation: The thioether group in this compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Major products formed from these reactions include Boc-protected amino acids and peptides .

Scientific Research Applications

Boc-D-methioninol has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: This compound is used in the study of protein structure and function.

Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.

Industry: This compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Boc-D-methioninol is similar to other Boc-protected amino acids and peptides, such as Boc-D-methionine and Boc-L-methioninol . this compound is unique in its ability to protect the amino group while allowing for further functionalization of the thioether group . This makes it particularly useful in the synthesis of complex peptides and other molecules .

Similar compounds include:

- Boc-D-methionine

- Boc-L-methioninol

- Boc-D-tryptophanol

This compound stands out due to its stability and versatility in various chemical reactions .

Biological Activity

Boc-D-methioninol, a derivative of methionine, has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cellular processes. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-methioninol. This modification enhances its stability and solubility, making it suitable for various biological assays. The compound is structurally similar to S-adenosyl-L-methionine (SAM), which plays a crucial role in methylation reactions within cells.

1. Interaction with Methyltransferases

This compound acts as an analog of SAM and has been studied for its effects on methyltransferases (MTases). Research indicates that analogs like this compound can modulate the activity of MTases by mimicking SAM, thereby influencing methylation processes critical for gene expression and protein function .

- Case Study : A study demonstrated that this compound could inhibit specific MTases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

2. Influence on Bladder Smooth Muscle Activity

In experimental models, methioninol (the alcohol form related to this compound) has been shown to increase bladder excitability. In cystometric assays, methioninol injection resulted in enhanced contractility and depolarization of bladder smooth muscle cells, mimicking overactive bladder conditions . This effect was attributed to the inhibition of specific potassium channels, indicating that this compound might share similar properties.

- Key Findings :

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its analogs:

Therapeutic Implications

The biological activities exhibited by this compound suggest several therapeutic implications:

- Cancer Treatment : By inhibiting MTases involved in tumorigenesis, this compound may serve as a lead compound for developing new cancer therapies.

- Urological Disorders : Its effects on bladder excitability indicate potential applications in treating overactive bladder syndrome.

Future Directions

Further research is necessary to fully elucidate the mechanisms through which this compound exerts its biological effects. Studies focusing on:

- In vivo models to assess the therapeutic efficacy and safety profile.

- Structure-activity relationship (SAR) studies to optimize analogs for enhanced potency and selectivity.

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIBDQMAIDPJBU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659608 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91177-57-0 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.